1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine
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Overview
Description
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine typically involves the following steps:
Formation of the Pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyran and pyridine rings through a methanamine linker, often using reductive amination or similar methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydro-2h-pyran-2-yl)-N-methylmethanamine: Lacks the pyridine moiety.
N-((2-methoxypyridin-3-yl)methyl)methanamine: Lacks the pyran ring.
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-hydroxypyridin-3-yl)methyl)methanamine: Has a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine is unique due to the combination of the pyran and pyridine rings, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-2-yl)-N-[(2-methoxypyridin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H18N2O2/c1-16-13-11(5-4-7-15-13)9-14-10-12-6-2-3-8-17-12/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
InChI Key |
UFPRFTQZCBROJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CNCC2CCC=CO2 |
Origin of Product |
United States |
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